

An In-depth Technical Guide to the Synthesis and Chemical Properties of Burimamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Burimamide*

Cat. No.: *B1668067*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of **burimamide**, a seminal compound in the development of histamine H₂ receptor antagonists. **Burimamide**'s discovery was a critical step that validated the H₂ receptor hypothesis and paved the way for the development of blockbuster anti-ulcer medications like cimetidine.^{[1][2]} This document details its chemical characteristics, synthesis, and mechanism of action, presenting quantitative data in structured tables and visualizing key pathways and processes.

Chemical Properties of Burimamide

Burimamide, with the IUPAC name 1-[4-(1H-imidazol-5-yl)butyl]-3-methylthiourea, is a hydrophilic molecule containing an imidazole ring and a polar, uncharged thiourea side chain.^{[2][3]} These structural features distinguish it from the more lipophilic H₁ receptor antagonists, which possess a positively charged side chain.^[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **burimamide**. While a precise melting point and aqueous solubility are not readily available in the public literature, key calculated and observed properties are listed below.

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C ₉ H ₁₆ N ₄ S | |
| Molar Mass | 212.32 g/mol | |
| CAS Number | 34970-69-9 | |
| Appearance | Solid powder | - |
| Melting Point | Not available | - |
| pKa | Not available | - |
| Solubility | Soluble in DMSO | - |
| XLogP3 | 0.4 | |

Spectroscopic Data

Detailed spectroscopic data for **burimamide** is not fully available in the reviewed literature. However, an infrared (IR) spectroscopy study has been conducted on **burimamide** and related compounds in bromoform. The study focused on the 3500–3200 cm⁻¹ region and concluded that **burimamide** can form intramolecular hydrogen bonds in solution.

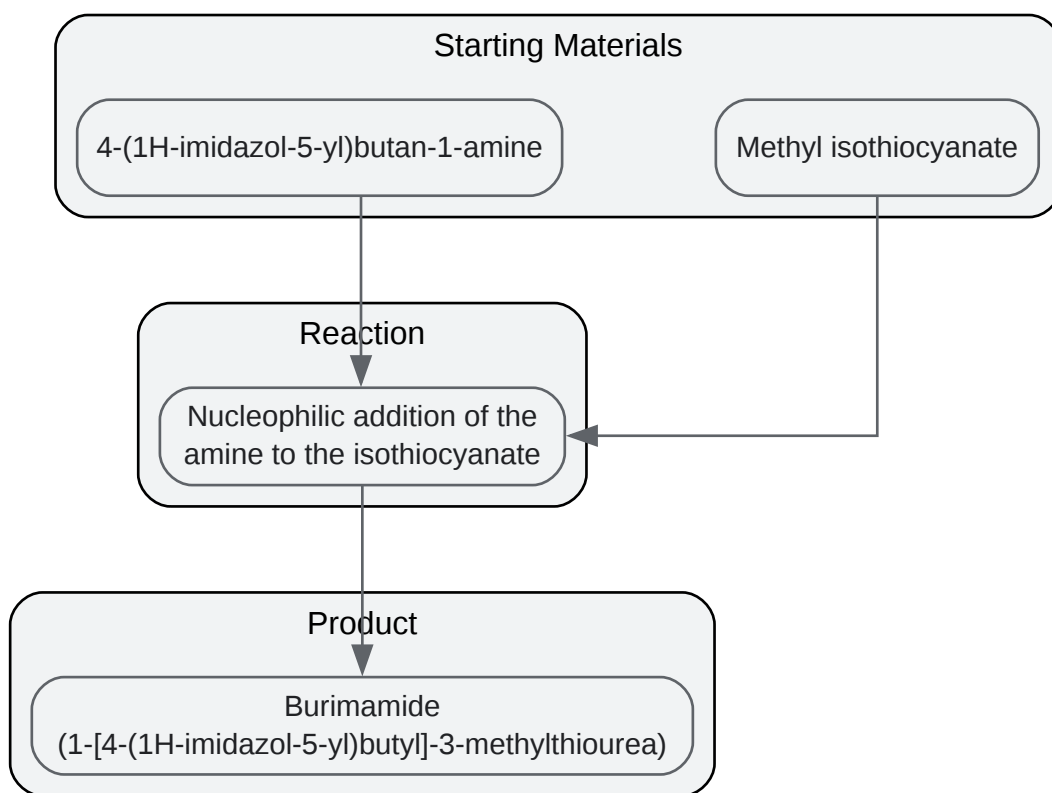
Synthesis of Burimamide

The development of **burimamide** was a landmark in rational drug design, starting from the structure of histamine. The synthetic approach involved modifying the side chain of histamine to eliminate agonist activity while retaining receptor affinity. This led to the creation of uncharged thioureido analogues, culminating in the synthesis of **burimamide**.

While a detailed, step-by-step experimental protocol for the synthesis of **burimamide** is not available in the public domain, the general synthetic strategy involves the reaction of 4-(1H-imidazol-5-yl)butan-1-amine with methyl isothiocyanate.

Conceptual Synthesis Workflow

The logical flow for the synthesis of **burimamide** can be visualized as a two-step process starting from a suitable imidazole-containing precursor.



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **burimamide**.

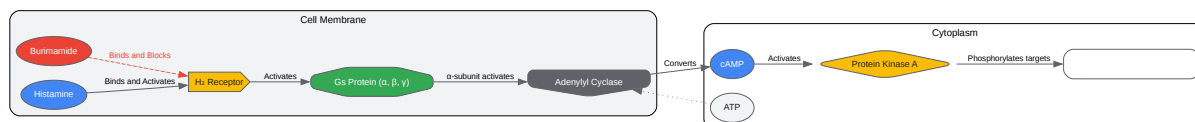
Mechanism of Action and Signaling Pathway

Burimamide functions as a competitive antagonist at histamine H₂ receptors and also shows activity at H₃ receptors. Its primary therapeutic effect in the context of peptic ulcers is the inhibition of gastric acid secretion through the blockade of H₂ receptors on parietal cells.

Histamine H₂ Receptor Signaling Pathway

The histamine H₂ receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the production of cyclic AMP (cAMP).

Burimamide competitively blocks this initial step.



[Click to download full resolution via product page](#)

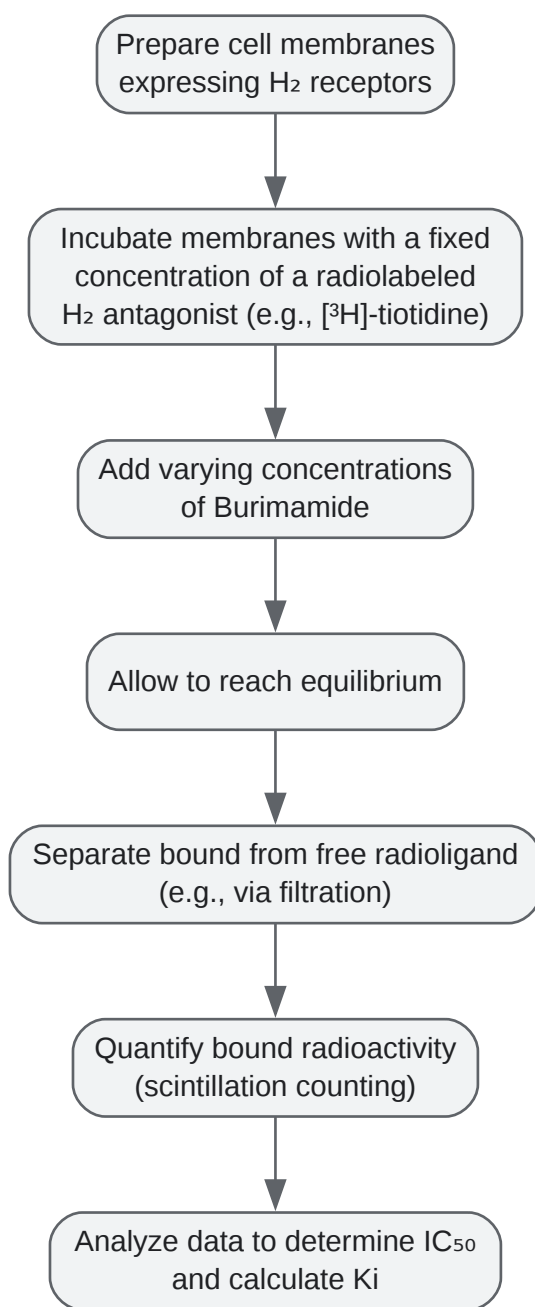
Caption: Histamine H₂ receptor signaling pathway and the inhibitory action of **burimamide**.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **burimamide** from the primary literature are not readily accessible. However, this section outlines the general methodologies that would be employed for key experiments.

General Protocol for Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a receptor.



[Click to download full resolution via product page](#)

Caption: General workflow for an H₂ receptor binding assay.

Conclusion

Burimamide holds a significant place in the history of medicinal chemistry. Although it was not potent enough for oral administration, its development was a crucial proof-of-concept that validated the existence of histamine H₂ receptors and demonstrated that they could be

selectively antagonized. This pioneering work laid the essential groundwork for the subsequent development of metiamide and the highly successful anti-ulcer drug, cimetidine. The principles of rational drug design and structure-activity relationship studies that were central to the discovery of **burimamide** continue to be fundamental in modern drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization and development of cimetidine as a histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some chemical aspects of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Burimamide | C₉H₁₆N₄S | CID 3032915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Chemical Properties of Burimamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668067#synthesis-and-chemical-properties-of-burimamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com